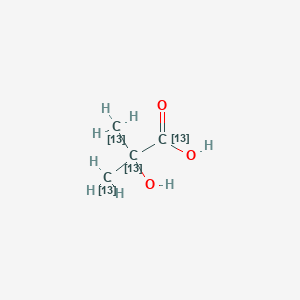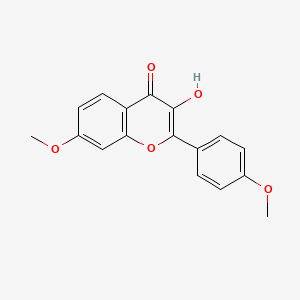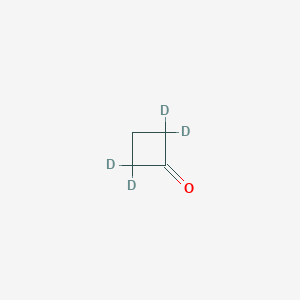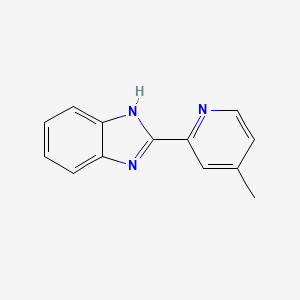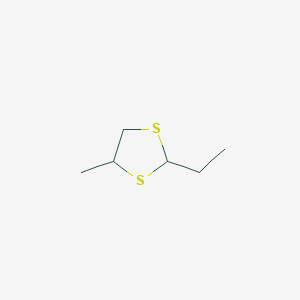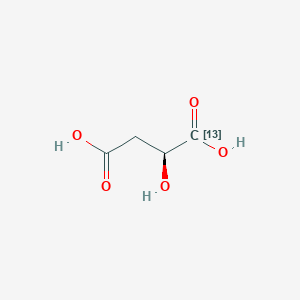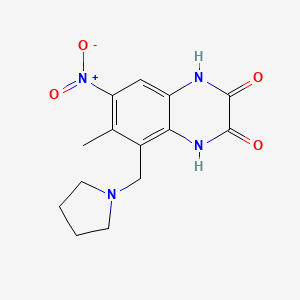
2,3-喹喔啉二酮,1,4-二氢-6-甲基-7-硝基-5-(1-吡咯烷基甲基)-
描述
The compound “2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)-” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It is a hydrophobic molecule that was synthesized by alkylation of quinoxalines .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . For instance, 6-Methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ) is synthesized by alkylation of quinoxalines .Molecular Structure Analysis
The molecular formula of the compound is C8H6N2O2 . The molecular weight is 162.1454 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. For instance, they undergo diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions .Physical And Chemical Properties Analysis
The compound is a white solid with a density of 1.549 g/cm3 . It has a melting point of over 300 °C .科学研究应用
喹啉和喹喔啉衍生物作为缓蚀剂
- 喹啉及其衍生物与喹喔啉具有相似的杂环结构,被广泛用作防腐材料。这些衍生物由于能够通过配位键与表面金属原子形成稳定的螯合配合物,对金属腐蚀表现出良好的效果。极性取代基(如羟基、甲氧基、氨基和硝基)的存在增强了它们作为缓蚀剂的吸附和效果 (Verma, Quraishi, & Ebenso, 2020)。
喹喔啉在合成化学和生物医学应用中
- 喹喔啉是重要的杂环化合物,用于染料、药物和抗生素。它们因其抗肿瘤特性和作为催化剂配体的应用而受到研究。喹喔啉衍生物可以通过邻二胺与 1,2-二酮缩合来合成,提供广泛的生物医学应用,包括抗菌活性和治疗慢性代谢疾病 (Pareek & Kishor, 2015)。
喹喔啉衍生物在药物化学中
- 喹喔啉衍生物以其广泛的生物活性而闻名。据报道,它们具有抗菌、抗炎、抗糖尿病、抗病毒、抗肿瘤和抗结核活性。这使得它们成为设计具有生物活性的化合物的宝贵支架。喹喔啉衍生物在有机合成中的多功能性允许构建各种具有潜在药理应用的合成和天然化合物 (Ramli, Moussaif, Karrouchi, & Essassi, 2014)。
作用机制
Target of Action
PD-161989, also known as 2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- or UNII-127109DW5Y, is a synthetic, potent, and selective antagonist of AMPA glutamate receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system .
Mode of Action
PD-161989 interacts with its primary targets, the AMPA receptors, by inhibiting them . This inhibition is observed in GluA1 channels expressed in Xenopus oocytes . The compound’s effective concentration ranges from 0.1 to 100 µM .
Biochemical Pathways
The inhibition of AMPA receptors by PD-161989 affects the glutamate signaling pathway . Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, including AMPA, play a crucial role in synaptic transmission and plasticity . By antagonizing these receptors, PD-161989 can modulate the excitatory synaptic transmission .
Pharmacokinetics
It is known that the compound is soluble in water at concentrations of at least 10 mg/ml , which may influence its absorption and distribution.
Result of Action
The primary result of PD-161989’s action is the inhibition of AMPA receptors, leading to a decrease in excitatory synaptic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and environment in which the compound is used.
Action Environment
The action, efficacy, and stability of PD-161989 can be influenced by various environmental factorsIt’s also important to note that the compound’s solubility in water may influence its behavior in different environments.
未来方向
Quinoxaline and its derivatives have a wide spectrum of biological importance, paving the way for further development in drug discovery . They have been studied for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinson’s activities, and more .
属性
IUPAC Name |
6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-9(7-17-4-2-3-5-17)12-10(6-11(8)18(21)22)15-13(19)14(20)16-12/h6H,2-5,7H2,1H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTFOEGLXOPQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1CN3CCCC3)NC(=O)C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186268-07-5 | |
| Record name | PD-161989 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydro-6-methyl-7-nitro-5-(1-pyrrolodinemethyl)-2,3-quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-161989 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127109DW5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



